(2R,4R)-(-)-Pentanediol

Catalog No.
S3311982
CAS No.
42075-32-1
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4R)-(-)-Pentanediol

CAS Number

42075-32-1

Product Name

(2R,4R)-(-)-Pentanediol

IUPAC Name

(2R,4R)-pentane-2,4-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1

InChI Key

GTCCGKPBSJZVRZ-RFZPGFLSSA-N

SMILES

CC(CC(C)O)O

Canonical SMILES

CC(CC(C)O)O

Isomeric SMILES

C[C@H](C[C@@H](C)O)O

Asymmetric Synthesis:

Due to its chirality, (2R,4R)-(-)-pentanediol can be used as a chiral pool starting material for the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. (2R,4R)-(-)-Pentanediol can help researchers create specific enantiomers (mirror image forms) of drugs or other compounds by introducing chirality at a desired position in the molecule. Source: Lipase-mediated kinetic resolution of racemic (±)-2,4-pentanediol and its application to the synthesis of enantiopure vicinal diols

Material Science:

(2R,4R)-(-)-Pentanediol can be used as a building block for the synthesis of chiral liquid crystals. Liquid crystals are a state of matter that exhibits properties of both liquids and crystals. Chiral liquid crystals have unique optical properties that can be exploited in various applications, such as displays and sensors. Source: Synthesis and Characterization of Novel Chiral Liquid Crystals Based on (R,R)-2,4-Pentanediol:

(2R,4R)-(-)-Pentanediol, also known as 2,4-pentanediol or 2,4-amylene glycol, is a chiral organic compound with the molecular formula C5H12O2C_5H_{12}O_2 and a molecular weight of approximately 104.15 g/mol. This compound features two hydroxyl groups (-OH) located at the second and fourth carbon atoms of a pentane chain, making it a diol. The stereochemistry is significant, as the (2R,4R) configuration indicates the specific spatial arrangement of its atoms, which contributes to its unique properties and reactivity. The compound is primarily used in various chemical syntheses and has applications in pharmaceuticals and other industries .

Due to its functional groups:

  • Reduction Reactions: It can be synthesized via the enzymatic reduction of acetylacetone (pentane-2,4-dione), involving sequential reductions of carbonyl groups .
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Ether Formation: It can undergo dehydration reactions to form ethers when treated with appropriate reagents.
  • Oxidation: The alcohol groups can be oxidized to ketones or aldehydes under specific conditions.

Research indicates that (2R,4R)-(-)-Pentanediol exhibits various biological activities. It has been studied for its potential use in drug formulations due to its ability to interact with biological membranes. Its chirality may influence its pharmacokinetic properties, making it a candidate for further investigation in medicinal chemistry . Additionally, it has shown some antimicrobial properties, suggesting potential applications in preserving pharmaceutical formulations.

Several methods exist for synthesizing (2R,4R)-(-)-Pentanediol:

  • Enzymatic Synthesis: This method involves using enzymes to catalyze the reduction of acetylacetone. This approach is advantageous due to its specificity and mild reaction conditions .
  • Chemical Reduction: Traditional synthetic routes may utilize reducing agents such as lithium aluminum hydride or sodium borohydride to reduce suitable precursors.
  • Microbial Fermentation: Certain yeast strains, such as Candida boidinii, can produce (2R,4R)-(-)-Pentanediol through bioconversion processes.

(2R,4R)-(-)-Pentanediol finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and formulation due to its chiral nature.
  • Cosmetics: Incorporated in formulations for skin care products owing to its moisturizing properties.
  • Industrial Chemicals: Serves as a solvent and a building block for more complex organic compounds.

Interaction studies involving (2R,4R)-(-)-Pentanediol have focused on its behavior in biological systems and its compatibility with other compounds. Research highlights that it can enhance the solubility of certain drugs and improve their bioavailability. Additionally, studies suggest that it may interact favorably with lipid membranes, which could influence drug delivery systems .

Several compounds share structural similarities with (2R,4R)-(-)-Pentanediol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1,3-ButanediolC4H10O2Shorter carbon chain; different stereochemistry
1,2-PentanediolC5H12O2Different hydroxyl positioning
3-PentanolC5H12OOnly one hydroxyl group; lacks diol properties
1,5-PentanediolC5H12O2Hydroxyl groups at terminal positions

(2R,4R)-(-)-Pentanediol is unique due to its specific stereochemistry and the positioning of its hydroxyl groups, which significantly influence its reactivity and biological interactions compared to these similar compounds .

XLogP3

0.1

UNII

EX4IXW1090

Other CAS

42075-32-1
36402-52-5

Wikipedia

(R,R)-2,4-pentanediol

Dates

Modify: 2023-08-19

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